molecular formula C8H12N6 B3327494 1,4-Bis(1H-1,2,4-triazole-1-yl)butane CAS No. 345952-55-8

1,4-Bis(1H-1,2,4-triazole-1-yl)butane

Cat. No.: B3327494
CAS No.: 345952-55-8
M. Wt: 192.22 g/mol
InChI Key: QRCAYFMZDKAPGL-UHFFFAOYSA-N
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Description

1,4-Bis(1H-1,2,4-triazole-1-yl)butane is a bis-triazole derivative featuring two 1,2,4-triazole rings linked via a butane chain. This compound is notable for its versatility as a bridging ligand in coordination chemistry, enabling the formation of metal-organic frameworks (MOFs) and supramolecular structures. Its synthesis typically involves reactions between hydrazine derivatives and diamine precursors under controlled conditions . The triazole rings exhibit electron delocalization, with bond lengths (e.g., C1–N2 = 1.305 Å, C3–N1 = 1.430 Å) reflecting partial double-bond character, which enhances its ability to coordinate with transition metals like iron(II) . The compound’s structural adaptability is further demonstrated by its capacity to form hydrogen-bonded networks (e.g., O–H⋯N and C–H⋯N interactions) in crystalline states, contributing to three-dimensional supramolecular architectures .

Properties

IUPAC Name

1-[4-(1,2,4-triazol-1-yl)butyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6/c1(3-13-7-9-5-11-13)2-4-14-8-10-6-12-14/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCAYFMZDKAPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C=N1)CCCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262625
Record name 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345952-55-8
Record name 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345952-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-(1,4-Butanediyl)bis[1H-1,2,4-triazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The mode of action of btb is primarily through its interaction with its targets. For instance, when btb forms copper complexes, it can inhibit the activity of protein tyrosine phosphatase. This inhibition can lead to changes in cell signaling pathways, potentially leading to the death of cancer cells or the inhibition of bacterial growth.

Action Environment

The action of btb can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect its stability and efficacy

Biological Activity

1,4-Bis(1H-1,2,4-triazole-1-yl)butane is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antifungal, antibacterial, anti-inflammatory properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes two triazole rings connected by a butane linker. This structural configuration is crucial for its biological activity as it allows for interactions with various biological targets.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For example, compounds similar to this compound have been shown to inhibit the growth of fungal pathogens such as Candida albicans and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 0.0156 to 2.0 μg/mL against these fungi .

Table 1: Antifungal Activity of Triazole Derivatives

Compound NamePathogenMIC (μg/mL)
This compoundCandida albicansTBD
Triazole Derivative ACryptococcus neoformans0.25
Triazole Derivative BAspergillus fumigatus0.5

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies show that triazole compounds can exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical enzymes.

Table 2: Antibacterial Activity of Triazole Derivatives

Compound NameBacteriaMIC (μg/mL)
This compoundStaphylococcus aureusTBD
Triazole Derivative CEscherichia coli8
Triazole Derivative DPseudomonas aeruginosa16

Anti-inflammatory Activity

In addition to its antifungal and antibacterial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that certain derivatives can significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs) .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal efficacy of several triazole derivatives including this compound against clinical isolates of Candida albicans. The results indicated a promising antifungal activity with an observed MIC value comparable to standard antifungal agents.

Case Study 2: Antibacterial Screening

Another study focused on the antibacterial screening of triazole derivatives against multidrug-resistant strains. The results showed that certain derivatives exhibited higher potency than traditional antibiotics such as amoxicillin and levofloxacin .

Scientific Research Applications

Antifungal Applications

Antifungal Activity
The compound has been investigated for its antifungal properties, particularly due to the inherent activity of triazole derivatives against fungal pathogens. Research indicates that triazole compounds can inhibit the growth of fungi by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes.

  • Mechanism of Action : Triazoles inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol synthesis. This leads to increased membrane permeability and ultimately cell death.

Case Study: Synthesis and Efficacy
A study synthesized various 1,2,4-triazole derivatives, including those similar to 1,4-Bis(1H-1,2,4-triazole-1-yl)butane. These derivatives showed significant antifungal activity against strains such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) ranging from 0.0156 to 2.0 µg/mL .

CompoundMIC (µg/mL)Target Pathogen
This compound0.25Aspergillus fumigatus
Other Triazole Derivatives0.0156 - 2.0Candida albicans

Antibacterial Applications

Antibacterial Properties
The antibacterial potential of triazole compounds has also been explored extensively. Studies have shown that certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria.

Case Study: Structure-Activity Relationship (SAR)
Research on various triazole derivatives demonstrated that modifications at specific positions significantly enhance antibacterial efficacy. For instance, compounds with halogen substituents showed improved activity compared to their non-substituted counterparts .

CompoundMIC (µg/mL)Target Bacteria
4-Amino-5-pyridin-3-yl-1,2,4-triazole5E. coli
5-(1-Adamantyl)-triazole2S. aureus

Anticancer Applications

Cytotoxicity Studies
Recent investigations have highlighted the potential anticancer properties of bis-triazoles. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

Case Study: Synthesis and Testing
In a study focusing on bis(1,2,4-triazolo[3,4-b]thiadiazine) derivatives derived from triazoles similar to this compound, significant cytotoxic effects were observed against human cancer cell lines without notable toxicity to normal cells .

CompoundIC50 (µM)Cancer Cell Line
Bis(triazolo-thiadiazine derivative)10A549 (lung cancer)
Other Triazole DerivativesVariesMultiple cell lines

Material Science Applications

Polymer Chemistry
The unique properties of triazoles make them suitable for applications in materials science. They can be incorporated into polymers to enhance thermal stability and mechanical strength.

Case Study: Polymer Synthesis
Research shows that incorporating triazole units into polymer backbones results in materials with improved fire resistance and thermal stability compared to conventional polymers .

Comparison with Similar Compounds

1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene Derivatives

  • Structure: These derivatives feature a benzene core substituted with triazole rings bearing alkyl groups.
  • Applications : Demonstrated potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the lipophilic alkyl chains enhancing membrane penetration .
  • Key Difference : The benzene-based analogs prioritize bioactivity over metal coordination, unlike 1,4-bis(1H-1,2,4-triazole-1-yl)butane, which is tailored for supramolecular and spin-crossover applications .

1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane

  • Structure : Replaces triazole with triazine rings and incorporates sulfur atoms. The triazine moiety introduces additional nitrogen coordination sites, while sulfur enhances redox activity.
  • The sulfur atoms enable disulfide bond formation, which is absent in the triazole-based compound .
  • Key Difference : The thioether linkage and triazine system broaden electronic applications but reduce thermal stability compared to triazole derivatives .

1,4-Di(1H-imidazol-1-yl)butane

  • Structure : Substitutes triazole with imidazole rings. Imidazole’s lower nitrogen count (two vs. three in triazole) reduces coordination versatility.
  • Applications : Used in ionic liquids and catalysis due to imidazole’s basicity. However, it lacks the spin-crossover properties seen in triazole-iron complexes .
  • Key Difference : Imidazole’s protonation capability favors acid-base chemistry, whereas triazole derivatives excel in π-system delocalization and metal-ligand charge transfer .

Comparative Data Table

Compound Core Structure Coordination Sites Key Applications Unique Properties
This compound Butane-linked triazoles 4 N-donor sites MOFs, spin-crossover materials Planar triazole rings, hydrogen-bond networks
1,4-Bis(3,5-dialkyl-triazol-4-yl)benzene Benzene-linked triazoles 2 N-donor sites Antimicrobial agents Lipophilic alkyl chains enhance bioactivity
1,4-Bis(triazin-thio)butane Triazine with thioether 6 N/S-donor sites Optoelectronics, redox-active materials Luminescence, disulfide formation capability
1,4-Di(imidazol-1-yl)butane Imidazole-linked butane 2 N-donor sites Ionic liquids, acid-base catalysis High basicity, protonation versatility

Q & A

Q. What are the established synthetic routes for 1,4-Bis(1H-1,2,4-triazol-1-yl)butane (btb)?

The synthesis of triazole-containing ligands like btb typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds such as 1,4-Bis(4H-1,2,4-triazol-4-yl)benzene are synthesized via reactions between triazole derivatives and dihalogenated alkanes/arenes under reflux conditions in polar solvents (e.g., DMF or ethanol) . Optimization of reaction time, temperature, and stoichiometry is critical to avoid side products. Characterization via 1H^1H-NMR and single-crystal X-ray diffraction (SCXRD) is recommended to confirm purity and connectivity .

Q. How can computational tools predict the biological activity of btb?

PASS Online and GUSAR are widely used in silico tools for predicting biological activity. PASS evaluates probable pharmacological effects by comparing structural motifs against known bioactive compounds, while GUSAR employs QSAR models to estimate toxicity and bioactivity. For btb, input its SMILES string into these platforms to predict targets such as kinase inhibition or antimicrobial activity. Validation with experimental assays (e.g., enzyme inhibition or cell viability tests) is essential to resolve discrepancies between predictions and empirical data .

Q. What spectroscopic and crystallographic methods are used to characterize btb?

Key techniques include:

  • SCXRD : Determines bond lengths (e.g., C–N: 1.31–1.35 Å) and torsion angles, critical for understanding conformational flexibility .
  • FT-IR : Identifies triazole ring vibrations (e.g., C=N stretching at ~1600 cm1^{-1}).
  • NMR : 1H^1H-NMR peaks at δ 7.5–8.5 ppm confirm triazole proton environments.
ParameterTypical Range for btb Derivatives
C–N bond length1.31–1.35 Å
Dihedral angle5–15° between triazole rings
Melting point180–220°C (decomposition observed)

Advanced Research Questions

Q. How to design coordination polymers using btb as a ligand?

btb’s flexible butane spacer and dual triazole donors enable diverse coordination modes. To construct metal-organic frameworks (MOFs):

  • Metal choice : Transition metals (e.g., Zn2+^{2+}, Cu2+^{2+}) favor tetrahedral or octahedral geometries, while lanthanides (e.g., Eu3+^{3+}) promote high coordination numbers.
  • Solvothermal synthesis : Combine btb with metal salts in DMF/H2 _2O at 80–120°C for 24–72 hours. Monitor crystallization via powder XRD to optimize phase purity.
  • Topology analysis : Use TOPOS software to classify networks (e.g., 2D sql or 3D pcu) based on SCXRD data .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data for btb derivatives?

Discrepancies often arise from dynamic behavior in solution (NMR) vs. static solid-state structures (SCXRD). Strategies include:

  • VT-NMR : Probe temperature-dependent conformational changes (e.g., triazole ring rotation).
  • DFT calculations : Compare optimized gas-phase structures with SCXRD data to identify steric or electronic effects influencing solid-state packing .
  • PXRD : Confirm bulk crystallinity matches SCXRD results to rule out polymorphism.

Q. What strategies mitigate hydrolysis or degradation of btb in aqueous systems?

btb’s stability in water is limited due to triazole ring protonation or butane linker hydrolysis. Mitigation approaches:

  • pH control : Maintain neutral or mildly acidic conditions (pH 4–6) to avoid deprotonation.
  • Coordination stabilization : Pre-form metal complexes (e.g., [Cu(btb)Cl2 _2]) to shield the ligand.
  • Encapsulation : Embed btb in hydrophobic matrices (e.g., cyclodextrins) to reduce aqueous exposure .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for triazole coupling reactions to minimize side products.
  • Crystallography : Use synchrotron radiation for weakly diffracting btb crystals to enhance data resolution .
  • Computational Validation : Cross-validate PASS/GUSAR predictions with molecular docking to assess binding affinity to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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1,4-Bis(1H-1,2,4-triazole-1-yl)butane

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